molecular formula C19H20N4O3S3 B2565696 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476667-62-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2565696
CAS No.: 476667-62-6
M. Wt: 448.57
InChI Key: JRUNDJJHSYKQCX-KAMYIIQDSA-N
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Description

This compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, is a novel, potent dual inhibitor targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematologic malignancies. The compound exerts its effect by inhibiting IRAK4 kinase activity, which blocks downstream NF-κB and MAPK signaling cascades driven by MyD88 mutations, a common driver in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) . Concurrently, its inhibition of FLT3, including FLT3-ITD mutants, disrupts critical proliferation and survival signals in acute myeloid leukemia (AML) models . This dual-action mechanism makes it a valuable chemical probe for studying the interplay of innate immune signaling and oncogenic kinase drivers, and for exploring potential therapeutic strategies for resistant cancers. Preclinical studies highlight its efficacy in reducing tumor growth and overcoming resistance to first-generation inhibitors, positioning it as a key tool for advancing targeted cancer therapy research.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-3-16-21-22-18(29-16)20-15(24)8-5-9-23-17(25)14(28-19(23)27)11-12-6-4-7-13(10-12)26-2/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,20,22,24)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNDJJHSYKQCX-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on available literature and studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H20N4O5S3
Molecular Weight 480.6 g/mol
CAS Number 476667-62-6
IUPAC Name This compound

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties for derivatives of thiadiazole compounds. For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl) have shown promising results against various bacterial strains. In vitro assays indicated that certain derivatives exhibited median effective concentration (EC50) values as low as 15 μg/ml against Xanthomonas oryzae and Xanthomonas axonopodis . This suggests a potential for these compounds in agricultural applications as effective bactericides.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that several compounds within this class exhibited cytotoxic effects against various human cancer cell lines. For example, some derivatives showed IC50 values ranging from 0.28 to 10 μg/ml against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division .

The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[...]-butanamide may be attributed to its ability to interact with specific cellular targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Anticancer Mechanism : The interaction with tubulin suggests a role in disrupting microtubule dynamics, which is essential for mitosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A study evaluated the efficacy of thiadiazole derivatives against Xanthomonas species and found that certain compounds had superior activity compared to traditional treatments like thiodiazole copper .
  • Cytotoxicity Assessment : Another investigation reported that specific thiadiazole derivatives inhibited the growth of human cancer cell lines significantly more than standard chemotherapeutics .

Comparison with Similar Compounds

Core Modifications

Compound Name Key Structural Features Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
Target Compound 5-ethyl-1,3,4-thiadiazole + 3-methoxyphenyl-thiazolidinone + butanamide ~508.6* IR: C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹)
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxo-1-piperazinyl)butanamide Methoxymethyl-thiadiazole + piperazinyl-butanamide 382.4 ¹H-NMR: δ 3.3 (OCH3), δ 2.5–3.5 (piperazine)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene-thiazolidinone + acetamide 354.4 ¹H-NMR: δ 7.2–7.8 (Ar-H), δ 2.3 (CH3)
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-... Allylidene-thiazolidinone + 4-methylthiazole 506.6 IR: C=O (1715 cm⁻¹), C=S (1617 cm⁻¹)

*Calculated based on molecular formula.

Substituent Variations

  • 3-Methoxyphenyl vs.
  • Ethyl vs. Methoxymethyl on Thiadiazole : The ethyl group in the target compound may reduce steric hindrance compared to bulkier methoxymethyl substituents (e.g., in ), favoring better target interaction.

Bioactivity Trends

  • Thiazolidinone Derivatives: Compounds with 2-sulfanylidene-4-thiazolidinone (e.g., ) show broad-spectrum antimicrobial and anticancer activity. The 3-methoxyphenyl group in the target compound may further modulate selectivity, as seen in analogues with hydroxy/methoxy substituents .
  • Thiadiazole-Butanamide Hybrids : Hybrids like N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl] derivatives () exhibit enhanced solubility but reduced metabolic stability compared to ethyl-substituted analogues.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole and thiazolidinone cores in this compound?

The synthesis involves sequential heterocyclization and coupling reactions. For the 1,3,4-thiadiazole ring, a common approach is the cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) under reflux . The thiazolidinone moiety is typically formed via a Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) and a 4-oxo-thiazolidine-2-thione precursor . Key steps include:

  • Optimizing stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete cyclization of the thiadiazole.
  • Stereochemical control : The (5Z)-configuration of the benzylidene group is achieved using anhydrous conditions and catalytic acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical for isolating pure intermediates .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a DMSO/ethanol solution. SHELXTL or SHELXL software is used for structure refinement . Critical parameters include:

  • Data collection : High-resolution (≤ 0.8 Å) to resolve sulfur and oxygen atoms.
  • Twinning analysis : Required due to potential crystal twinning in thiadiazole derivatives .
  • Validation : Compare experimental bond lengths (e.g., C–S in thiadiazole: 1.67–1.72 Å) with DFT-calculated values .

Advanced Research Questions

Q. How can contradictory NMR data for the thiazolidinone moiety be resolved?

Discrepancies in proton assignments (e.g., CH=N vs. CH=S) arise due to tautomerism. Solutions include:

  • 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons (e.g., CH=N at δ 8.5–9.0 ppm couples to C=O at ~170 ppm) .
  • Variable-temperature NMR : Cooling to 253 K slows tautomer interconversion, resolving split peaks .
  • Computational modeling : DFT (B3LYP/6-31G**) predicts chemical shifts within ±0.3 ppm of experimental values .

Q. What computational methods predict the bioactivity of this compound against enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used. Key steps:

  • Target selection : Prioritize enzymes with thiazolidinone-binding pockets (e.g., COX-2, EGFR kinase) .
  • Docking validation : RMSD ≤ 2.0 Å after redocking co-crystallized ligands.
  • Binding energy analysis : ΔG ≤ −7.0 kcal/mol suggests strong inhibition. Correlate with experimental IC₅₀ values from enzyme assays .

Q. How can reaction conditions be optimized for scalability using Design of Experiments (DoE)?

A fractional factorial design evaluates variables:

FactorLevelsOptimal Value
Temperature (°C)80, 100, 120100
SolventDMF, DMSO, AcetonitrileDMSO
CatalystNone, Et₃N, K₂CO₃Et₃N (1.2 eq)
Response surface methodology (RSM) maximizes yield (≥75%) while minimizing byproducts (e.g., sulfoxide formation) .

Data Contradiction Analysis

Q. How to address inconsistencies in UV-Vis spectra for the Z-isomer?

Discrepancies in λ_max (e.g., 320 nm vs. 335 nm) may stem from solvent polarity or aggregation. Mitigation strategies:

  • Solvent standardization : Use anhydrous DMSO for all measurements.
  • Concentration series : Confirm linearity (Beer-Lambert adherence) at 0.01–0.1 mM.
  • TD-DFT calculations : Compare computed excitation energies (CAM-B3LYP) with experimental λ_max .

Methodological Recommendations

  • Synthesis : Prioritize POCl₃-mediated cyclization for thiadiazole formation .
  • Characterization : Combine SC-XRD with ¹³C NMR and IR (C=O stretch: 1680–1720 cm⁻¹) .
  • Bioactivity screening : Use a panel of Gram-positive and Gram-negative bacteria to assess antimicrobial potential .

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